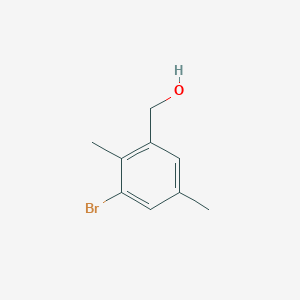

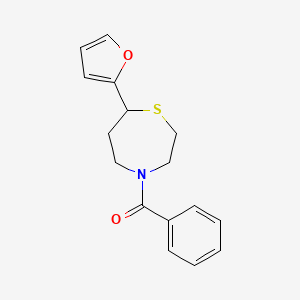

![molecular formula C7H11N3O B2767092 3-甲氧基-4,5,6,7-四氢吡唑并[1,5-a]吡嗪 CAS No. 2377031-19-9](/img/structure/B2767092.png)

3-甲氧基-4,5,6,7-四氢吡唑并[1,5-a]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a chemical compound that falls under the category of tetrahydropyrazolo pyrazines . It is a building block based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . This forms methyl (ethyl) pyrazolo [4,3-b]pyridine-6-carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords tert-butyl 4,5,6,7-tetrahydropyrazolo .Molecular Structure Analysis

The molecular structure of 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is characterized by a pyrazolo[1,5-a]pyrazine core, which is a bicyclic system containing a pyrazole ring fused with a pyrazine ring .Chemical Reactions Analysis

The chemical reactions involving 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine are primarily centered around its synthesis. The key intermediate in the process is NH-pyrazole carbonic acids . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is also discussed .科学研究应用

合成与结构分析

- 已合成高度取代的吡唑配体,并分析了它们与铂(II)和钯(II)金属离子的络合。研究了这些配合物的催化和材料科学中的潜在应用。使用各种光谱技术实现了结构阐明,证实了这些配合物中顺式和反式异构体的形成 (Budzisz, Małecka, & Nawrot, 2004)。

生物活性与药物设计

- 已合成、表征并评价了新的 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,针对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性,展示了此类化合物在抗癌剂开发中的潜力 (Hassan, Hafez, & Osman, 2014)。

催化与绿色化学

- 已开发出一种绿色、简单且高效的方法,使用异烟酸作为双重和生物有机催化剂合成吡喃吡唑。这种方法强调了在化学合成中采用环保方法的重要性 (Zolfigol 等人,2013)。

抗菌和抗氧化特性

- 某些吡唑啉衍生物(由相关化合物合成)表现出很强的抗氧化活性,并对革兰氏阳性菌和革兰氏阴性菌表现出抗菌活性。这突出了它们在开发新的抗菌剂中的潜在用途 (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018)。

抗抑郁活性

- 合成了 3,5-二苯基-2-吡唑啉衍生物并对其抗抑郁活性进行了评估。研究发现,某些衍生物减少了小鼠的不动时间,表明在抑郁症治疗中具有潜在应用 (Palaska, Aytemi̇r, Uzbay, & Erol, 2001)。

杂环化合物的合成与性质

- 已对 3-(5-(4-甲氧基苯基)吡唑-3-基)-6-R-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑的合成与性质进行了研究,重点关注获得这些物质的条件并研究其性质。这项研究强调了杂环化合物在制药和材料科学中的重要性 (Fedotov, Hotsulia, & Panasenko, 2022)。

未来方向

The future directions for the research and development of 3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine could involve its use as a building block in medicinal chemistry . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold are also discussed .

作用机制

Target of Action

Compounds with a similar 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold have been found to be effective inhibitors of a broad range of nucleos(t)ide-resistant hepatitis b virus (hbv) variants .

Mode of Action

It’s known that similar compounds act as hbv core protein allosteric modulators (cpams), which can effectively inhibit a broad range of nucleos(t)ide-resistant hbv variants .

Biochemical Pathways

Similar compounds have been shown to inhibit hbv, suggesting that they may affect pathways related to viral replication .

Result of Action

Similar compounds have been shown to inhibit hbv dna viral load in a hbv aav mouse model by oral administration .

属性

IUPAC Name |

3-methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-11-7-5-9-10-3-2-8-4-6(7)10/h5,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZPPEOAQBXTTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CNCCN2N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2767009.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2767019.png)

![Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate](/img/structure/B2767022.png)

![3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2767024.png)

![1-((2-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2767026.png)